N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide
Description
Properties
Molecular Formula |
C22H22BrN3O3S2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide |
InChI |
InChI=1S/C22H22BrN3O3S2/c23-19-8-4-3-7-18(19)21(27)25-22-24-20(15-30-22)16-9-11-17(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,24,25,27) |
InChI Key |
CFXNJLIBWIYBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Comparison of Thiazole Formation Methods
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, potentially altering the compound’s properties.
Condensation Reactions: The amide group can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
Sulfonamide Group Variations
- Azepane vs. Smaller Cyclic Amines : The 7-membered azepane ring in the target compound provides greater conformational flexibility and increased lipophilicity compared to 6-membered piperidine/piperazine analogs (e.g., ). Piperazine-containing compounds () may exhibit enhanced solubility due to higher polarity but reduced membrane permeability.
- Phenoxyphenyl vs.
Thiazole Ring Modifications
- Substituent Position : The target compound’s sulfonamide group is at the 4-position of the thiazole, whereas analogs like place substituents at the 5-position. Positional differences can alter steric hindrance and binding pocket interactions.
- Linker Groups : Pyrimidine () or pyridine () linkers may enhance π-π stacking with aromatic residues in target proteins, whereas the target compound’s direct benzamide linkage prioritizes simplicity and synthetic accessibility.
Halogen Effects
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine () may enhance van der Waals interactions in hydrophobic binding pockets. However, fluorine’s electronegativity can improve metabolic stability by reducing oxidative degradation .
Biological Activity
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide is a complex organic compound that has gained interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C24H26BrN3O3S2
- Molecular Weight : 505.6 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
Case Study:
A study investigated the effects of thiazole derivatives on BRCA-deficient cancer cells. The results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values ranging from 10 to 100 nM in vitro .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Thiazole Derivative A | 20 | BRCA-deficient |
| Thiazole Derivative B | 50 | BRCA-deficient |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Research has shown that compounds containing thiazole rings can inhibit bacterial growth effectively.
Research Findings:
In vitro studies revealed that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 15–30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis.
Q & A
Q. What strategies improve solubility for in vitro assays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2).
- Salt formation : Synthesize sodium/potassium salts of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
